molecular formula C17H12FN3O2S B2680744 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine CAS No. 896053-76-2

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine

Cat. No. B2680744
CAS RN: 896053-76-2
M. Wt: 341.36
InChI Key: FCWPNASDYVVINV-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the pyridazine family of compounds, which are known for their diverse biological activities. This compound has been found to have a range of potential applications in various areas of research, including drug discovery, cancer research, and neuroscience.

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Researchers have developed new heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines, through a multi-step synthesis process. This process involves the alkylation of 3-cyanopyridine-2(1H)-thiones, closure of the thiophene ring, and finally, the closure of the pyridazine ring by condensation. These compounds enrich the diversity of heterocyclic chemistry and can serve as precursors for further chemical transformations (Artemov et al., 1998).

Anti-Cancer Activity

Novel fluoro-substituted benzo[b]pyran compounds, derived from reactions involving compounds similar to 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine, have shown anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, have demonstrated significant anticancer activity against cell lines of human cancer, including lung, breast, and CNS cancer, at low concentrations compared to reference drugs (Hammam et al., 2005).

Anti-Inflammatory and Analgesic Activities

Research on imidazolyl acetic acid derivatives, including 4-fluorobenzylidene-based compounds, has revealed their potential as anti-inflammatory and analgesic agents. These compounds were evaluated against carrageenan-induced rat paw edema and in writhing tests in mice, showing significant activity. Such findings highlight their therapeutic potential in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(3-nitrophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c18-15-7-2-1-4-13(15)11-24-17-9-8-16(19-20-17)12-5-3-6-14(10-12)21(22)23/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWPNASDYVVINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine

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